REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[C:11]([C:16]([O:18][CH3:19])=[O:17])=[N:12][CH:13]=[CH:14][N:15]=1>CN(C)C=O>[NH2:9][C:10]1[C:11]([C:16]([O:18][CH3:19])=[O:17])=[N:12][C:13]([I:1])=[CH:14][N:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
32.7 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CN1)C(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 65° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After returning to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
EXTRACTION
|
Details
|
the product is extracted several times with dichloromethane
|
Type
|
WASH
|
Details
|
washed with 10% sodium bisulfite solution
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)I)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |